- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)
N-Boc-4-aminophenethylamine은 유기 합성에서 중요한 보호된 아민 중간체로, 분자식 C13H20N2O2를 갖는 화합물입니다. 이 화합물은 tert-Butoxycarbonyl (Boc) 보호기로 아민기를 선택적으로 보호하여 다양한 반응 조건에서 안정성을 제공합니다. 페닐에틸아민 골격과 보호된 1차 아민기를 포함하고 있어, 의약품 및 생리활성 물질 합성에 유용하게 사용됩니다. 특히 펩타이드 합성, 헤테로고리 화합물 제조, 약물 전구체 개발 등에서 고효율 중간체로 활용됩니다. 높은 순도와 우수한 반응성을 가지며, 추가적인 유도체화 반응에 적합한 구조적 특징을 지닙니다.
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
CAS 번호:94838-59-2
MF:C13H20N2O2
메가와트:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22
N-Boc-4-aminophenethylamine 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- 인치: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
- 미소: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 236.15200
- 동위원소 질량: 236.152477885g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 5
- 복잡도: 240
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 64.4
실험적 성질
- 밀도: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: 극미용성(0.57g/l)(25ºC),
- 수용성: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
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2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
N-Boc-4-aminophenethylamine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 1g |
170.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 5g |
601.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-250mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 250mg |
120CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY686-100mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 97% | 100mg |
47CNY | 2021-05-07 | |
| TRC | A612955-500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 500mg |
$ 58.00 | 2023-09-08 | ||
| TRC | A612955-1g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | A612955-2.5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2.5g |
$ 167.00 | 2023-09-08 | ||
| Chemenu | CM118443-10g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 95+% | 10g |
$284 | 2021-06-17 | |
| Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 | |
| Alichem | A019145691-25g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 25g |
$761.31 | 2023-08-31 |
N-Boc-4-aminophenethylamine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
참조
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
합성 방법 4
반응 조건
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
참조
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
참조
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
참조
- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848
합성 방법 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
참조
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
참조
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
참조
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203
합성 방법 11
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719
합성 방법 12
반응 조건
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
참조
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
참조
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811
합성 방법 14
반응 조건
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
참조
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876
합성 방법 15
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
참조
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631
합성 방법 16
반응 조건
1.1 Solvents: Methanol ; 24 h, rt
참조
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
참조
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Solvents: Dichloromethane
참조
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127
N-Boc-4-aminophenethylamine Raw materials
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
- Aminophenethylamine
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine 관련 문헌
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
94838-59-2 (N-Boc-4-aminophenethylamine) 관련 제품
- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량